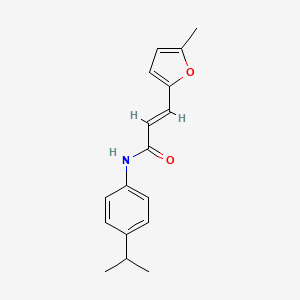
(E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide has shown potential for various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a ligand for developing new catalysts, and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and enhance cognitive function. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide is its versatility, which makes it suitable for a wide range of scientific research applications. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for (E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide research, including its use in developing new therapeutic agents for various diseases, exploring its potential as a diagnostic tool, and investigating its interactions with biological targets in more detail. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential for various scientific research applications. Its versatility, coupled with its potential therapeutic effects, make it an attractive target for further research. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in various experiments.
Synthesis Methods
(E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2-acetyl-5-methylfuran with 4-isopropylbenzaldehyde in the presence of a base, followed by the reaction of the resulting product with propargylamine. The final product is obtained through a palladium-catalyzed coupling reaction.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)14-5-7-15(8-6-14)18-17(19)11-10-16-9-4-13(3)20-16/h4-12H,1-3H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLMFRJWHANPB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

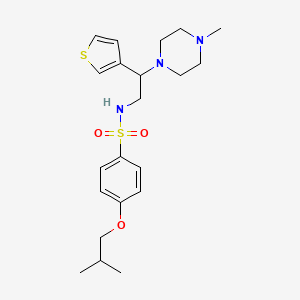
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2901805.png)

![6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride](/img/structure/B2901808.png)

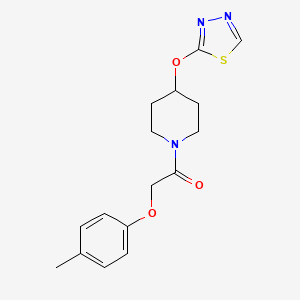

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)
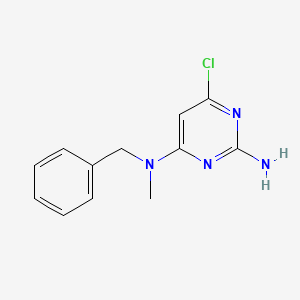

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)
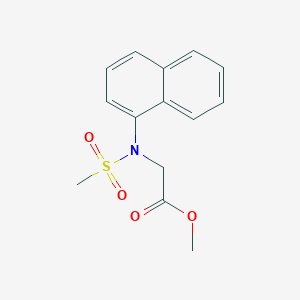
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)